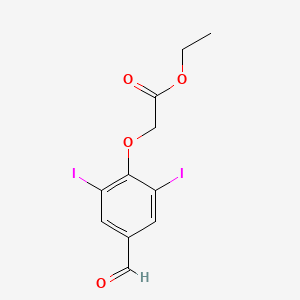
4-(1,3-Dioxolan-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxolan-2-yl)butanoic acid is an organic compound that features a 1,3-dioxolane ring attached to a butanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both a cyclic acetal and a carboxylic acid. The presence of the 1,3-dioxolane ring imparts stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butanoic acid typically involves the formation of the 1,3-dioxolane ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring. Subsequently, the resulting compound can be subjected to further reactions to introduce the butanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dioxolan-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the dioxolane ring can be substituted with other functional groups.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(1,3-Dioxolan-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions involving cyclic acetals and carboxylic acids.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butanoic acid involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group for diols, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanoic acid: This compound features a similar dioxolane ring but with different substituents, leading to variations in reactivity and stability.
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: This compound has a different ring structure, which affects its chemical properties and applications.
Uniqueness
4-(1,3-Dioxolan-2-yl)butanoic acid is unique due to its combination of a stable dioxolane ring and a reactive carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)butanoic acid |
InChI |
InChI=1S/C7H12O4/c8-6(9)2-1-3-7-10-4-5-11-7/h7H,1-5H2,(H,8,9) |
Clave InChI |
HWDQPRIRTNVIAL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


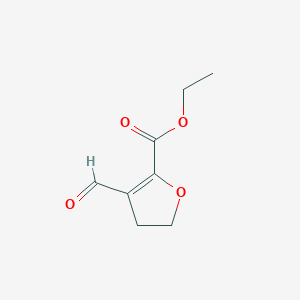

![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
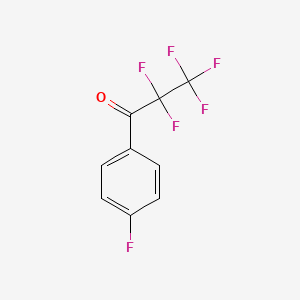
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
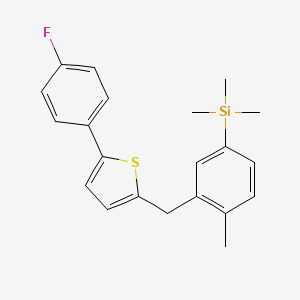
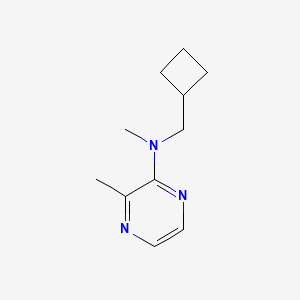
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)

